molecular formula C16H18N2O2S B2646297 methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate CAS No. 882747-91-3

methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate

Cat. No.: B2646297
CAS No.: 882747-91-3
M. Wt: 302.39
InChI Key: MKNGNWQSYWEAIW-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
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Biological Activity

Overview

Methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate is a compound with the molecular formula C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S and a molecular weight of approximately 302.39 g/mol. This compound has garnered attention in research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound is characterized by the following properties:

  • IUPAC Name : Methyl 3-pyrrol-1-yl-4-thiomorpholin-4-ylbenzoate
  • CAS Number : 882747-91-3
  • Purity : Typically around 95%.

This compound exhibits biological activity through various mechanisms, including interactions with specific receptors and enzymes. The presence of the pyrrole and thiazine moieties suggests potential activity in modulating neurotransmitter systems or influencing pain pathways.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound, particularly its analgesic properties. In animal models, it has shown efficacy in both acute and chronic pain scenarios, indicating its potential as a therapeutic agent for pain management .

Case Study Findings :

  • Acute Pain Model : In experimental setups, the compound demonstrated significant analgesic effects comparable to standard analgesics.
  • Chronic Pain Model : Efficacy was also noted in models simulating chronic pain conditions, suggesting a dual-action mechanism that could be beneficial for long-term pain management .

Data Table: Summary of Biological Activities

Activity TypeModel TypeEfficacy ObservedReference
AnalgesicAcute PainSignificant
AnalgesicChronic PainSignificant
Receptor InteractionCB(2) AgonistPotent

Structure-Activity Relationship (SAR)

The structure of this compound allows for various interactions at the molecular level. The presence of the pyrrole ring is crucial for its interaction with biological targets, enhancing its pharmacological profile.

Properties

IUPAC Name

methyl 3-pyrrol-1-yl-4-thiomorpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-16(19)13-4-5-14(18-8-10-21-11-9-18)15(12-13)17-6-2-3-7-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNGNWQSYWEAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCSCC2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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